molecular formula C7H9NOS B8602233 5-(Methylthio)-3-pyridinemethanol

5-(Methylthio)-3-pyridinemethanol

Cat. No.: B8602233
M. Wt: 155.22 g/mol
InChI Key: JNUPUTCBRUXLHW-UHFFFAOYSA-N
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Description

5-(Methylthio)-3-pyridinemethanol is a pyridine derivative characterized by a methylthio (-SCH₃) group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. Thioether moieties are known for their role in modulating lipophilicity and metabolic stability, while hydroxymethyl groups contribute to hydrogen-bonding capacity and solubility .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(5-methylsulfanylpyridin-3-yl)methanol

InChI

InChI=1S/C7H9NOS/c1-10-7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3

InChI Key

JNUPUTCBRUXLHW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=CC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Pyridine Substituents Key Functional Groups Biological/Physical Implications
This compound 5-SCH₃, 3-CH₂OH Thioether, hydroxymethyl Enhanced solubility, H-bonding capacity
5-[(Pyrimidin-2-ylthio)methyl]-oxadiazole-thione () Pyrimidinylthio, oxadiazole-thione Thioether, heterocyclic core Increased steric bulk, potential enzyme inhibition
[5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanamine () 2-chloro-5-fluorophenyl, -CH₂NH₂ Halogens, primary amine Electrophilic reactivity, amine-mediated toxicity

Key Observations:

  • Hydroxymethyl vs.
  • Halogen Effects : ’s chloro-fluoro substituents introduce strong electron-withdrawing effects, contrasting with the electron-donating methylthio group in the target compound. This may influence metabolic stability and binding affinity.

Q & A

Q. What are the standard synthetic routes for 5-(Methylthio)-3-pyridinemethanol, and how are reaction conditions optimized?

The synthesis of this compound typically involves coupling reactions with organolithium reagents or controlled functionalization of pyridine derivatives. Key parameters include maintaining reaction temperatures between 20–80°C and monitoring reaction progress via thin-layer chromatography (TLC). Purification often employs column chromatography, and yields are optimized by adjusting stoichiometry and reaction times. Structural confirmation is achieved using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • TLC : Monitors reaction progress and purity.
  • NMR Spectroscopy : Confirms structural integrity (e.g., 1H^1 \text{H}-NMR for proton environments, 13C^{13}\text{C}-NMR for carbon backbone).
  • FTIR : Identifies functional groups (e.g., -OH, -SMe).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. What are the common oxidation products of this compound, and how are they identified?

Oxidation typically yields 3-pyridinemethanal (via -CH2_2OH → -CHO conversion) or nicotinic acid (vitamin B3) under photocatalytic conditions. Product identification relies on HPLC, GC-MS, and comparative NMR analysis with authentic standards .

Advanced Research Questions

Q. How does catalyst choice influence selectivity in the oxidation of this compound?

  • Cu(II)/TEMPO Systems : Enable room-temperature aerobic oxidation with high chemoselectivity for primary alcohols over secondary ones. Electron-rich substrates react faster than electron-deficient analogs .
  • Nanotube-Structured TiO2_2 : Under UVA irradiation, achieves photoelectrocatalytic oxidation to nicotinic acid with >80% yield. Mechanistic studies suggest hole-mediated oxidation pathways . Table 1 : Catalyst Comparison
CatalystConditionsSelectivity/ProductYield (%)Reference
Cu(II)/TEMPORT, O2_2 atmosphereAldehyde/Ketone70–90
TiO2_2/UVAAqueous, 1.2 V vs Ag/AgClNicotinic acid80–95

Q. What mechanistic insights explain the photocatalytic oxidation of this compound to nicotinic acid?

The proposed mechanism involves: (i) Photoexcitation of TiO2_2 generates electron-hole pairs. (ii) Holes oxidize the alcohol group to a carbonyl intermediate. (iii) Further oxidation cleaves the methylthio group, forming nicotinic acid. Isotopic labeling (e.g., 18O2^{18}\text{O}_2) and radical scavengers (e.g., tert-butanol) validate the role of hydroxyl radicals .

Q. How can computational modeling predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies evaluate binding affinities to biological targets (e.g., enzymes in metabolic pathways) .

Q. What strategies mitigate competing side reactions during the synthesis of heterocyclic derivatives from this compound?

  • Protecting Groups : Temporarily shield reactive sites (e.g., -OH) to direct regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction times and byproduct formation.
  • Flow Chemistry : Enhances control over exothermic reactions .

Q. How does the methylthio substituent influence the compound’s electronic and steric properties?

The -SMe group is electron-donating, activating the pyridine ring for electrophilic substitution. Steric effects from the methyl group can hinder reactions at the 3-position. UV-Vis spectroscopy and Hammett parameters quantify these effects .

Q. What are the challenges in scaling up photocatalytic reactions for this compound oxidation?

Key issues include:

  • Light Penetration : Limited in large reactors; solved using microfluidic setups.
  • Catalyst Stability : TiO2_2 deactivation via sulfur adsorption; addressed with periodic regeneration .

Q. How is this compound utilized in the synthesis of bioactive heterocycles?

It serves as a precursor for:

  • Pyrazole Derivatives : Via cyclocondensation with hydrazines.
  • Triazole-Thiones : Using click chemistry with azides.
    Biological screening of these derivatives includes antimicrobial assays and kinase inhibition studies .

Contradictions and Open Questions

  • Oxidation Pathways : reports efficient oxidation using Cu/TEMPO, while emphasizes TiO2_2-mediated pathways. Comparative studies are needed to reconcile efficiency vs. sustainability trade-offs.
  • Biological Activity : Limited data exist on the compound’s direct therapeutic applications, warranting toxicity and pharmacokinetic studies.

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